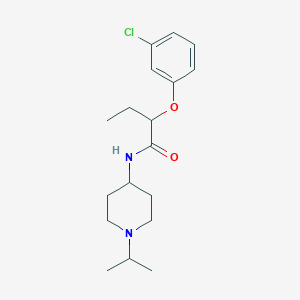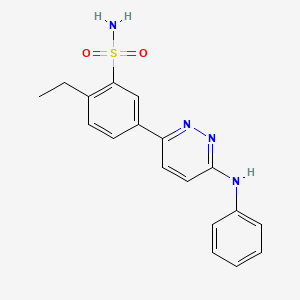
5-(6-anilino-3-pyridazinyl)-2-ethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-anilino-3-pyridazinyl)-2-ethylbenzenesulfonamide, commonly known as SU6656, is a small molecule inhibitor that has been extensively used in scientific research. It was first synthesized in the late 1990s by Sugen Inc. as a potent and selective inhibitor of Src family kinases. Since then, SU6656 has been widely used in numerous studies to investigate the role of Src family kinases in various biological processes.
Mécanisme D'action
SU6656 inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. It prevents the transfer of phosphate groups to tyrosine residues on target proteins, thereby disrupting the downstream signaling pathways that are activated by Src family kinases.
Biochemical and Physiological Effects:
Studies have shown that SU6656 can inhibit the proliferation and migration of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, SU6656 has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of SU6656 is its high selectivity for Src family kinases. It does not inhibit other tyrosine kinases, making it an ideal tool for studying the specific role of Src family kinases in various biological processes. However, one of the limitations of SU6656 is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of SU6656 in scientific research. One area of interest is the development of new cancer therapies that target Src family kinases. Another area of interest is the investigation of the role of Src family kinases in other biological processes, such as neuronal function and immune response. Additionally, there is potential for the development of new analogs of SU6656 with improved solubility and selectivity for Src family kinases.
Méthodes De Synthèse
The synthesis of SU6656 involves several steps and requires specialized equipment and expertise. The first step involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2-ethylphenol to form 2-ethyl-5-nitrobenzenesulfonamide. The nitro group on the benzene ring is then reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is then reacted with 3-chloro-6-iodopyridazine and aniline to form SU6656.
Applications De Recherche Scientifique
SU6656 has been extensively used in scientific research to investigate the role of Src family kinases in various biological processes. Src family kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell signaling, cell proliferation, and cell survival. They are overexpressed or hyperactivated in various types of cancer, making them an attractive target for cancer therapy.
Propriétés
IUPAC Name |
5-(6-anilinopyridazin-3-yl)-2-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-2-13-8-9-14(12-17(13)25(19,23)24)16-10-11-18(22-21-16)20-15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,20,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLGCDDTWDYTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3=CC=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-[6-(phenylamino)pyridazin-3-yl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

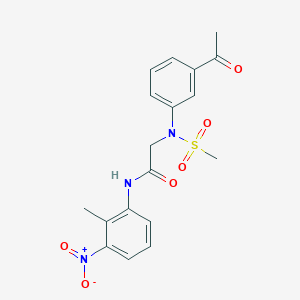
![7-tert-butyl-3-(2-methyl-2-propen-1-yl)-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158603.png)
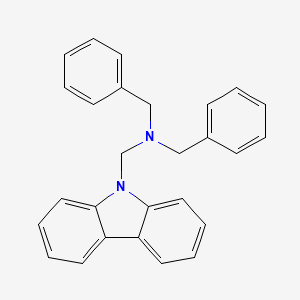

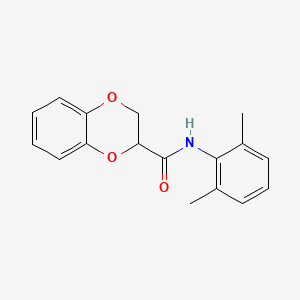
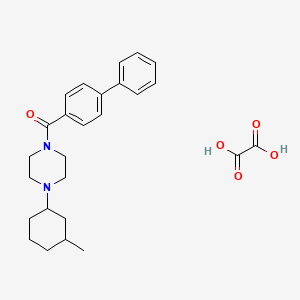
![2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5158644.png)
![ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5158645.png)
![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158649.png)
![1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5158651.png)
![ethyl 4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5158655.png)
![(4-bromo-2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5158658.png)
![N-[2-(4,6-dimethyl-2-pyridinyl)vinyl]-2-furamide](/img/structure/B5158660.png)
